Introduction: Understanding the Molecular Landscape of an Acetylenic Alcohol
Introduction: Understanding the Molecular Landscape of an Acetylenic Alcohol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-octyn-4-ol
2-Methyl-5-octyn-4-ol is a fascinating bifunctional molecule, categorized as an acetylenic alcohol. Its structure incorporates both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), bestowing upon it a unique combination of chemical reactivity and physical properties. This guide provides an in-depth exploration of its core physicochemical characteristics, offering a critical resource for researchers in organic synthesis, materials science, and drug development. Understanding these properties is paramount, as they govern the molecule's behavior in chemical reactions, its solubility in various media, its potential for biological interaction, and its overall utility in scientific applications. The strategic placement of the hydroxyl group and the branched isobutyl moiety relative to the alkyne functionality creates a specific steric and electronic environment, which dictates its performance in further chemical transformations and its interaction with biological systems.
Molecular and Structural Properties
The fundamental identity of 2-Methyl-5-octyn-4-ol is defined by its molecular structure and composition. Its unambiguous nomenclature and structural representation are crucial for consistent scientific communication and for predicting its chemical behavior.
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IUPAC Name: 2-methyloct-5-yn-4-ol[1]
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CAS Number: 60657-70-7[1]
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Canonical SMILES: CCC#CC(CC(C)C)O[1]
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InChIKey: YBGQRUFRRPFNKW-UHFFFAOYSA-N[1]
The structure combines a linear ethyl group on one side of the alkyne and a chiral center at the propargyl alcohol carbon, which is attached to an isobutyl group. This arrangement provides steric hindrance and introduces chirality, an important consideration in pharmaceutical and biological applications.
Caption: 2D structure of 2-Methyl-5-octyn-4-ol.
Core Physicochemical Properties
The physicochemical properties of a compound are the cornerstone of its application profile. They dictate everything from appropriate solvent selection for a reaction to the potential bioavailability of a drug candidate. The following table summarizes the key properties of 2-Methyl-5-octyn-4-ol, distinguishing between experimentally determined and computationally predicted values.
| Property | Value | Unit | Type | Source |
| Physical State | Liquid | - | Assumed | - |
| Density | 0.855 | g/cm³ | Experimental | [3] |
| Flash Point | 78 | °C | Experimental | [3] |
| Refractive Index | 1.4490 | - | Experimental | [3] |
| Boiling Point | 505.62 (232.47) | K (°C) | Predicted (Joback) | [4] |
| Melting Point | 328.11 (54.96) | K (°C) | Predicted (Joback) | [4] |
| Water Solubility (logS) | -2.52 | log(mol/L) | Predicted (Crippen) | [4] |
| Octanol/Water Partition Coeff. (logP) | 2.3 | - | Predicted (XLogP3) | [1] |
| Octanol/Water Partition Coeff. (logP) | 1.807 | - | Predicted (Crippen) | [4] |
| Topological Polar Surface Area (TPSA) | 20.23 | Ų | Computed | [2] |
| Hydrogen Bond Donor Count | 1 | - | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | - | Computed | [1] |
Significance of Properties in Research and Development
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Lipophilicity (logP): The predicted logP values of 1.8 to 2.3 indicate that 2-Methyl-5-octyn-4-ol is moderately lipophilic.[1][4] This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME). A compound in this logP range often exhibits good membrane permeability, a prerequisite for oral bioavailability.
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Solubility (logS): The predicted low water solubility suggests that for aqueous applications, such as biological assays or formulation development, co-solvents or specialized delivery systems may be necessary.[4]
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Hydrogen Bonding: With one hydrogen bond donor (the hydroxyl H) and one acceptor (the hydroxyl O), this molecule can participate in hydrogen bonding, which influences its boiling point, viscosity, and interactions with biological targets like enzymes and receptors.[1]
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Reactivity: The hydroxyl group can be readily derivatized (e.g., esterification, etherification), while the alkyne can undergo a variety of reactions, including click chemistry, hydrogenation, and metal-catalyzed couplings. This dual functionality makes it a versatile building block in organic synthesis.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, computed properties must be validated by experimental determination. The following section outlines standard, self-validating protocols for measuring key physicochemical parameters.
Caption: General workflow for physicochemical characterization.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Causality: DSC is the preferred method over traditional melting point apparatus for its high precision and ability to detect thermal events like polymorphism. It measures the heat flow required to raise the sample temperature, providing an objective onset and peak melting temperature.[5]
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Protocol (based on USP <891>):
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Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium, tin).
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Sample Preparation: Accurately weigh 1-3 mg of 2-Methyl-5-octyn-4-ol into a clean aluminum DSC pan. Crimp the pan to encapsulate the sample.
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Analysis: Place the sample pan and an empty reference pan into the DSC cell.
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Heating Program: Heat the sample under a nitrogen atmosphere (e.g., 50 mL/min) at a controlled rate, typically 2 °C/min.[6]
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Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.[7]
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Determination of Boiling Point by Microscale Distillation
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Causality: This method is suitable for small quantities of liquid and provides a direct measurement of the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[8][9]
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Protocol:
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Apparatus Setup: Place a small volume (2-3 mL) of the sample into a micro-distillation flask with a boiling chip.
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Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
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Heating: Gently heat the flask. Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises.
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Measurement: Record the temperature when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[8] Note the atmospheric pressure, as boiling point is pressure-dependent.
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Determination of Density by Pycnometer
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Causality: A pycnometer (specific gravity bottle) allows for the precise measurement of the volume of a liquid, which, when combined with its mass, yields a highly accurate density value.[10]
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Protocol:
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Mass of Pycnometer: Carefully clean, dry, and weigh an empty pycnometer.
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Mass with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and weigh it.
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Mass with Sample: Empty and dry the pycnometer, then fill it with 2-Methyl-5-octyn-4-ol at the same temperature and weigh it.
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Calculation: The density of the sample is calculated using the formula: ρ_sample = (m_sample - m_pycnometer) / (m_water - m_pycnometer) * ρ_water where ρ is density and m is mass.[10]
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Determination of Partition Coefficient (logP) by Shake-Flask Method (OECD 107)
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Causality: The shake-flask method is the classical and most reliable technique for determining the logP of a compound, directly measuring its partitioning between n-octanol and water.[11] It is suitable for compounds with expected logP values in the -2 to 4 range.[12]
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Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Sample Preparation: Prepare a stock solution of 2-Methyl-5-octyn-4-ol in n-octanol.
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Partitioning: Add a known volume of the stock solution to a known volume of the water phase in a separatory funnel or vial.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) and then allow the phases to separate completely (centrifugation may be required).
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Analysis: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and water layers using a suitable analytical technique (e.g., GC-MS, HPLC-UV).
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Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]
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Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and functional groups.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A strong, broad absorption is expected in the region of 3650-3200 cm⁻¹, characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[13][14]
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C-H Stretches: Absorptions just below 3000 cm⁻¹ from the sp³ hybridized carbons of the isobutyl and ethyl groups.
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C≡C Stretch: A weak to medium absorption is anticipated in the 2260-2100 cm⁻¹ range for the internal alkyne.[2][14]
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C-O Stretch: A strong band between 1250-1000 cm⁻¹ is characteristic of the C-O single bond in an alcohol.[15]
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Mass Spectrometry (MS):
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Electron ionization mass spectrometry data shows a fragmentation pattern with significant peaks at m/z values of 83, 55, and 29.[1] The molecular ion peak [M]⁺ would be expected at m/z 140. The observed fragments likely correspond to cleavage adjacent to the alcohol and fragmentation of the alkyl chains, providing structural confirmation.
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Safety and Handling
2-Methyl-5-octyn-4-ol is classified as a combustible liquid (Hazard Statement H227).[3] Standard laboratory safety protocols should be strictly followed.
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Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Methyl-5-octyn-4-ol is a compound with a well-defined set of physicochemical properties that make it a valuable intermediate in chemical synthesis and a subject of interest for further research. Its moderate lipophilicity, dual reactivity, and specific spectroscopic signature provide a solid foundation for its application. While many of its properties are currently predicted, this guide outlines the authoritative, validated experimental protocols necessary to confirm these values, ensuring the generation of reliable and reproducible scientific data.
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